
4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid
Overview
Description
“4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid” is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid” has been reported in the literature . For instance, a novel synthesis of the oxazolidinone antithrombotic agent Rivaroxaban has been developed using commercially available ®-epichlorohydrin and bromobenzene as the starting materials . A Goldberg coupling is used as the key step in this synthesis . Another study describes the synthesis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D–Oxac) to the tetramer level .Molecular Structure Analysis
The molecular structure of “4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid” consists of a benzoic acid group attached to an oxazolidinone ring . The oxazolidinone ring contains a nitrogen atom, an oxygen atom, and a carbonyl group .Physical And Chemical Properties Analysis
“4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid” is predicted to have a boiling point of approximately 398.3 °C at 760 mmHg, a density of approximately 1.4 g/cm3, and a refractive index of n20D 1.62 .Scientific Research Applications
Conformational Analysis and Foldamer Construction
- Beta-Pseudopeptide Foldamers : The homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) have been synthesized and analyzed, showcasing their potential as tools for constructing beta-pseudopeptide foldamers. These homo-oligomers tend to fold in a regular helical structure, particularly in water, making them suitable for biological system applications (Luppi et al., 2004).
Crystal Structure and Hydrogen Bond Analysis
- Weak C-H···O and C-H···π Hydrogen Bonds : A study on oxazolidinecarbohydrazides, closely related to 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid, revealed insights into their crystal structure and the occurrence of weak interactions like C-H···O, C-H···π, and π-π stacking interactions. This provides valuable information for understanding the physical characteristics and potential applications of similar compounds (Nogueira et al., 2015).
Synthesis and Chemical Properties
- Oxazolidin-2-one Ring in Synthetic Organic Chemistry : The 1,3-oxazolidin-2-one nucleus, which includes compounds like 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid, is widely utilized in synthetic organic chemistry. This paper delves into the various synthetic approaches and the versatility of this five-member ring in chemical synthesis (Zappia et al., 2007).
- Preparation of Oxazolone Derivatives : The electrochemical hydroxylation of 1,3-oxazolidin-2-one and the synthesis of N-formyl-1,3-oxazol-2-one provide insights into the chemical reactions and potential synthesis pathways for related compounds (Tavernier et al., 2010).
Applications in Medicinal Chemistry
- Antiviral and Cytotoxic Activities : The synthesis and evaluation of derivatives related to 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid, particularly in the context of antiviral activity against viruses like HIV, HSV, and vaccinia, demonstrate the potential medicinal applications of these compounds (Selvam et al., 2010).
Novelty in Molecular Design
- Discovery of Dual EP(2) and EP(3) Agonists : Research into cyclic carbamate derivatives related to 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid led to the discovery of potent dual EP2 and EP3 agonists with selectivity against EP1 and EP4 subtypes, highlighting the compound's potential in novel drug design (Kinoshita et al., 2016).
Catalysis
- Catalytic Oxidation of Benzyl Alcohols : The synthesis of new Cu(II) complexes of 1,3-oxazolidine based ligands and their application in the catalytic oxidation of benzyl alcohols underlines the potential of these compounds in catalysis (Bikas et al., 2018).
properties
IUPAC Name |
4-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)7-1-3-8(4-2-7)11-5-6-15-10(11)14/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGADDASEFFKJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)
![3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine](/img/structure/B1414745.png)
![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)
![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)
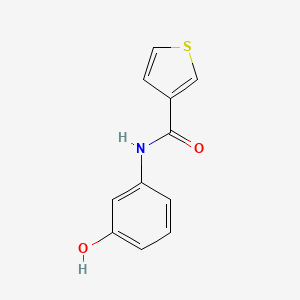
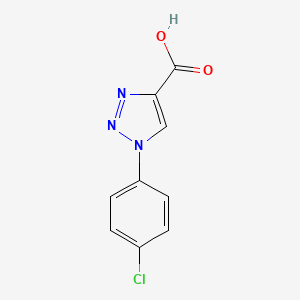
![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)
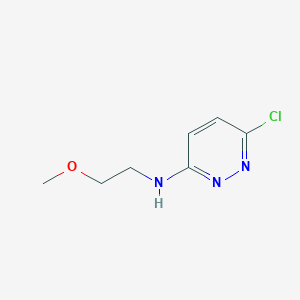

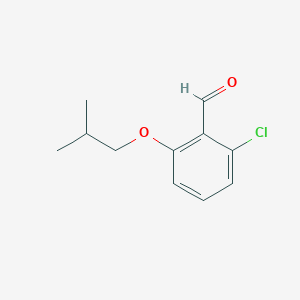
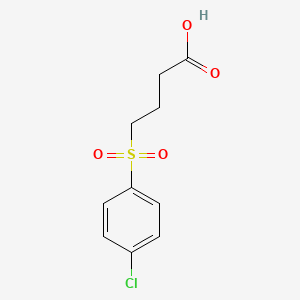
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine](/img/structure/B1414764.png)
![3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B1414765.png)